Oliceridine

Übersicht

Beschreibung

Oliceridine, marketed under the brand name Olinvyk, is a novel opioid medication used for the treatment of moderate to severe acute pain in adults. It is administered intravenously and was approved for medical use in the United States in August 2020 . This compound is known for its unique mechanism of action as a biased agonist at the μ-opioid receptor, which aims to provide effective pain relief with fewer side effects compared to traditional opioids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oliceridine is synthesized through a multi-step chemical process. The synthesis involves the formation of the core structure, followed by the introduction of various functional groups to achieve the desired pharmacological properties. The key steps include:

- Formation of the spirocyclic core.

- Introduction of the pyridine ring.

- Functionalization of the thiophene ring.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction conditions such as temperature, pressure, and pH.

- Purification steps including crystallization and chromatography to obtain the final product with the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oliceridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oliceridin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Oliceridin in seine entsprechenden Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Bildung von Sulfoxiden und Sulfonen.

Reduktion: Bildung von Alkoholen.

Substitution: Einführung verschiedener funktioneller Gruppen, die zu Derivaten mit unterschiedlichen pharmakologischen Eigenschaften führen.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Oliceridine is indicated for the management of moderate to severe acute pain in adults requiring intravenous opioid therapy. Its applications are particularly relevant in various clinical settings, including:

- Postoperative Pain Management : this compound has been studied extensively for its effectiveness in managing postoperative pain following surgical procedures such as abdominoplasty and bunionectomy. Clinical trials have demonstrated that it provides comparable analgesia to morphine with a lower incidence of adverse effects .

- Emergency and Acute Care : Given its rapid onset and controlled administration via intravenous routes, this compound is suitable for acute pain scenarios in emergency departments and hospital settings where immediate pain relief is critical .

Key Clinical Trials

Several pivotal trials have evaluated the safety and efficacy of this compound:

Safety Profile

This compound's safety profile has been a focal point in its clinical evaluation. Studies indicate that it has a lower incidence of respiratory depression and gastrointestinal side effects compared to traditional opioids. For instance, in the ATHENA trial, the incidence of postoperative respiratory depression was significantly lower in patients receiving this compound compared to those on standard opioid therapy (8% vs. 30%) .

Wirkmechanismus

Oliceridine acts as a biased agonist at the μ-opioid receptor, preferentially activating the G-protein signaling pathway while minimizing the recruitment of β-arrestin. This selective activation leads to effective analgesia with a reduced risk of opioid-related adverse effects such as respiratory depression and constipation. The molecular targets include the μ-opioid receptor, and the pathways involved are primarily G-protein coupled signaling .

Vergleich Mit ähnlichen Verbindungen

Oliceridin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Morphin: Traditionelles Opioid mit nicht-selektiver Aktivierung sowohl des G-Protein- als auch des β-Arrestin-Signalwegs.

Fentanyl: Potentes Opioid mit einem hohen Risiko für Atemdepression.

Tegileridin: Ein weiterer partieller Agonist, der auf den μ-Opioid-Rezeptor abzielt, ähnlich wie Oliceridin in seinem Wirkmechanismus, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit: Die Einzigartigkeit von Oliceridin liegt in seiner Fähigkeit, eine wirksame Schmerzlinderung mit einer geringeren Häufigkeit von Nebenwirkungen aufgrund seines partiellen Agonismus am μ-Opioid-Rezeptor zu bieten .

Biologische Aktivität

Oliceridine (TRV130) is a novel intravenous (IV) opioid analgesic developed to provide effective pain relief while minimizing the adverse effects commonly associated with traditional opioids. It is characterized as a biased agonist at the mu-opioid receptor (MOR), selectively activating G-protein signaling pathways while limiting β-arrestin recruitment. This mechanism is believed to reduce the incidence of opioid-related adverse events (ORAEs), such as respiratory depression and gastrointestinal issues, which are prevalent with conventional opioids like morphine.

This compound's unique mechanism involves its binding to the mu-opioid receptor, specifically interacting with transmembrane domains 2 and 3. This interaction alters the receptor conformation, preventing β-arrestin from binding, which is crucial for mediating many adverse effects associated with opioid use. The selective activation of G-protein pathways leads to analgesia without the typical side effects seen in other opioids .

Table 1: Comparison of Mechanisms Between this compound and Traditional Opioids

| Feature | This compound | Traditional Opioids |

|---|---|---|

| Receptor Type | Mu-opioid receptor | Mu-opioid receptor |

| Mechanism | G-protein biased agonism | G-protein activation + β-arrestin signaling |

| Primary Effects | Analgesia | Analgesia + ORAEs |

| Side Effects | Lower incidence of respiratory depression and nausea | Higher incidence of respiratory depression, constipation, nausea |

Pharmacokinetics

This compound exhibits a low oral bioavailability of approximately 5.77%, necessitating IV administration for effective pain management. Upon IV administration, it reaches peak plasma concentrations within 1-2 minutes, with a half-life ranging from 1.5 to 3 hours. The drug is primarily metabolized in the liver through cytochrome P450 enzymes CYP3A4 and CYP2D6, resulting in inactive metabolites that are predominantly excreted via urine (70%) and feces .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 5.77% |

| Onset of Action | 1-2 minutes |

| Half-Life | 1.5 - 3 hours |

| Protein Binding | ~77% |

| Metabolism | Liver (CYP3A4, CYP2D6) |

| Excretion | 70% urine, remainder feces |

Phase 3 Trials

This compound's efficacy and safety were evaluated in several Phase 3 clinical trials, including the ATHENA-1 trial, which involved 768 patients experiencing moderate-to-severe acute pain. The study demonstrated that this compound provided effective analgesia comparable to morphine while exhibiting a more favorable safety profile.

Key Findings from ATHENA-1 Trial:

- Efficacy: this compound showed significant pain relief measured by the Sum of Pain Intensity Differences (SPID) over both 24 and 48 hours.

- Safety: Patients receiving this compound experienced fewer ORAEs compared to those treated with morphine.

Table 3: Summary of Key Clinical Trials Involving this compound

| Study Name | Patient Population | Key Findings |

|---|---|---|

| ATHENA-1 | 768 patients with acute pain | Effective analgesia; lower ORAEs than morphine |

| APOLLO-2 | 407 patients post-abdominoplasty | Similar efficacy to morphine; improved tolerability |

Case Studies

In addition to clinical trials, real-world studies have further validated this compound's safety and efficacy. A notable case-controlled evaluation highlighted its application in various surgical settings, confirming its effectiveness in managing acute postoperative pain while maintaining a better safety profile compared to traditional opioids .

Example Case Study

- Patient Profile: A 65-year-old female undergoing knee surgery.

- Treatment: Administered this compound via PCA (patient-controlled analgesia).

- Outcome: Achieved satisfactory pain control with minimal side effects such as nausea and sedation.

Eigenschaften

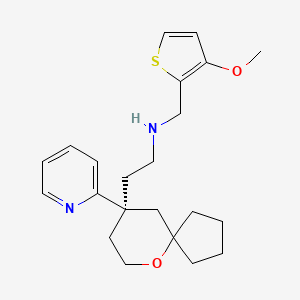

IUPAC Name |

N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNOVGJWPASQDL-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031292 | |

| Record name | Oliceridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pain perception follows a complex pathway initiated in primary sensory neurons, subsequently transmitted to the spinal cord dorsal horn and through ascending axons to multiple regions within the thalamus, brainstem, and midbrain, and finally relayed through descending signals that either inhibit or facilitate the nociceptive signalling. Opioid receptors are seven-transmembrane G-protein-coupled receptors (GPCRs) that can be divided into μ, κ, δ, and opioid-like-1 (ORL1) subtypes,. However, the μ-opioid receptor is predominantly targeted by and is responsible for the effects of traditional opioids. GPCRs in the inactive state are bound intracellularly by a complex consisting of a Gα, β, and γ subunit together with guanosine diphosphate (GDP). Activation of the GPCR through extracellular agonist binding catalyzes the replacement of GDP with guanosine triphosphate (GTP), dissociation of both Gα-GTP and a βγ heterodimer, and subsequent downstream effects. In the case of the μ-opioid receptor, the Gα-GTP directly interacts with the potassium channel Kir3 while the dissociated Gβγ subunit directly binds to and occludes the pore of P/Q-, N-, and L-type Ca2+ channels. Furthermore, opioid receptor activation inhibits adenylyl cyclase, which in turn reduces cAMP-dependent Ca2+ influx. By altering membrane ion conductivity, these effects modulate nociceptive signalling and produce an analgesic effect. In addition to the G-protein pathway, μ-opioid receptor activation can also result in downstream signalling through β-arrestin, which results in receptor internalization and is associated with negative effects of opioid use including respiratory depression, gastrointestinal effects, and desensitization/tolerance. Oliceridine acts as a "biased agonist" at the μ-opioid receptor by preferentially activating the G-protein pathway with minimal receptor phosphorylation and recruitment of β-arrestin. Competetive binding assays and structural modelling suggest that the binding site for oliceridine on the μ-opioid receptor is the same as for classical opioids. However, molecular modelling supports a model whereby oliceridine binding induces a different intracellular conformation of the μ-opioid receptor, specifically due to a lack of coupling with transmembrane helix six, which confers the specificity for G-protein over β-arrestin interaction. Numerous _in vitro_, _in vivo_, and clinical studies support the view that this biased agonism results in comparable analgesia compared with traditional opioids at a comparable or decreased risk of opioid-related adverse effects such as constipation and respiratory depression. | |

| Record name | Oliceridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1401028-24-7 | |

| Record name | (9R)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401028-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oliceridine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401028247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oliceridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oliceridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLICERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN858TCP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does oliceridine differ from conventional opioids in its interaction with the μ-opioid receptor?

A1: this compound is classified as a G protein-biased ligand at the μ-opioid receptor. This means that it preferentially activates the G protein signaling pathway while mitigating β-arrestin recruitment. [] Conventional opioids, such as morphine, activate both pathways non-selectively. []

Q2: What are the downstream consequences of this compound's biased agonism?

A2: The G protein pathway is primarily responsible for analgesia, while β-arrestin recruitment is linked to adverse effects like respiratory depression, constipation, and tolerance development. [, ] By favoring the G protein pathway, this compound aims to provide potent analgesia with a potentially reduced risk of these side effects. [, ]

Q3: Has this biased agonism translated into a better safety profile in preclinical studies?

A3: Preclinical studies in mice have shown promising results. This compound demonstrated reduced tolerance and opioid-induced hyperalgesia compared to morphine after repeated administration. [] Additionally, it did not produce reward behavior in the conditioned place preference assay, unlike morphine, suggesting a potentially lower abuse liability. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A4: this compound is primarily administered intravenously and exhibits a rapid onset of action. [] It is predominantly metabolized in the liver by CYP3A4 and CYP2D6 enzymes. [] Importantly, it has no known active metabolites, making its analgesic efficacy predictably linked to its plasma concentration. []

Q5: Are there any notable drug-drug interactions with this compound?

A5: While this compound itself doesn't have many reported drug interactions, its metabolism can be affected by drugs that induce or inhibit CYP3A4 and CYP2D6. [, ] Clinicians should be aware of these potential interactions, particularly in patients with compromised liver function.

Q6: What is the clinical evidence supporting the efficacy of this compound for acute pain management?

A6: this compound has been evaluated in several Phase III clinical trials (APOLLO-1 and APOLLO-2) for acute pain management following bunionectomy and abdominoplasty. [, ] These trials demonstrated that this compound provides effective analgesia, comparable to morphine, with a potentially improved safety profile. [, ]

Q7: Are there any specific patient populations where this compound might be particularly beneficial?

A7: While further research is needed, the potential for a reduced respiratory depression profile makes this compound a promising analgesic option for patients considered high-risk for this adverse event, such as the elderly and obese individuals. []

Q8: What about this compound's safety profile compared to traditional opioids in a real-world setting?

A8: The ATHENA trial, a large, open-label observational study, investigated this compound's safety and effectiveness in a broader patient population with acute pain. [] The study found this compound to be generally safe and well-tolerated, with a low incidence of serious adverse events. []

Q9: What are some of the unanswered questions regarding this compound's long-term effects and abuse potential?

A9: While early data suggests a potentially lower abuse liability compared to morphine, [] more research is needed to fully characterize this compound's long-term effects, including its potential for dependence and abuse. Further investigation is also warranted to definitively establish its safety profile compared to conventional opioids in various clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.